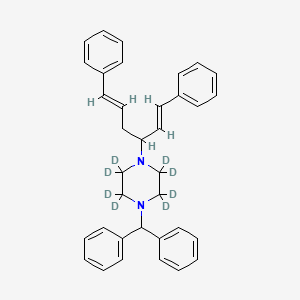
Cinnarizine-cinnamyl-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnarizine-cinnamyl-d8 is a deuterated derivative of cinnarizine, a well-known antihistaminic drug primarily used for the management of vestibular disorders and motion sickness . The deuterated form, this compound, is specifically labeled with deuterium atoms, which can be useful in various scientific research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine-cinnamyl-d8 involves the incorporation of deuterium atoms into the cinnamyl group of cinnarizine. This can be achieved through a series of chemical reactions, including deuterium exchange reactions and catalytic hydrogenation using deuterium gas . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and deuterated solvents. The production process is optimized to achieve high yields and purity of the deuterated compound .
化学反応の分析
Types of Reactions
Cinnarizine-cinnamyl-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of various substituted cinnamyl derivatives.
科学的研究の応用
Cinnarizine-cinnamyl-d8 has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of cinnarizine in the body.
Drug Development: It is used in the development of new drug formulations and delivery systems to enhance bioavailability and efficacy.
Biological Research: The compound is used to investigate the effects of deuterium labeling on biological systems and metabolic processes.
Industrial Applications: It is used in the production of deuterated drugs and other deuterated compounds for various industrial applications.
作用機序
Cinnarizine-cinnamyl-d8 exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the contraction of vascular smooth muscle cells, leading to vasodilation and improved blood flow . Additionally, the compound binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and anti-vertigo effects .
類似化合物との比較
Similar Compounds
Cinnarizine: The non-deuterated form of Cinnarizine-cinnamyl-d8, used for similar therapeutic purposes.
Dimenhydrinate: Another antihistaminic drug used for motion sickness and vertigo.
Betahistine: Used for the treatment of vertigo and Meniere’s disease.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and drug development. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .
特性
分子式 |
C35H36N2 |
|---|---|
分子量 |
492.7 g/mol |
IUPAC名 |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine |
InChI |
InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2 |
InChIキー |
FFKBIJDNNHKVGD-YZWZOBMXSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


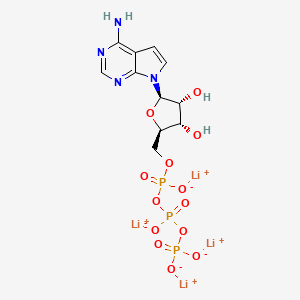
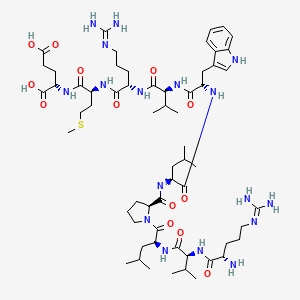
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
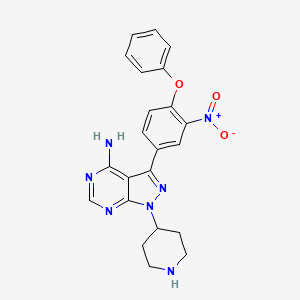
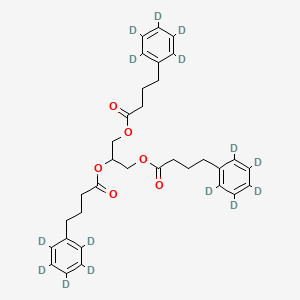
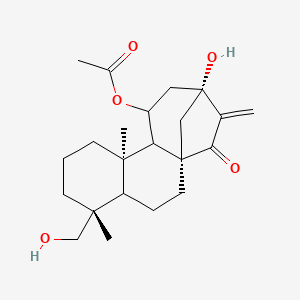

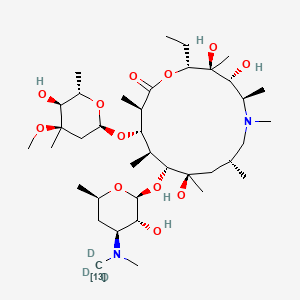
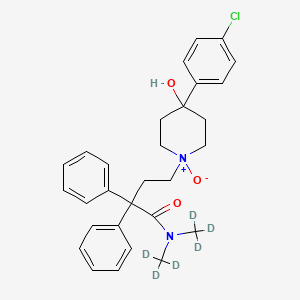
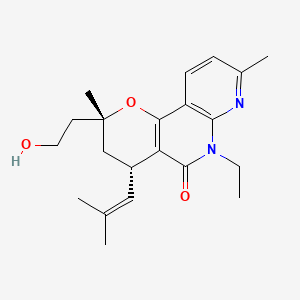
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
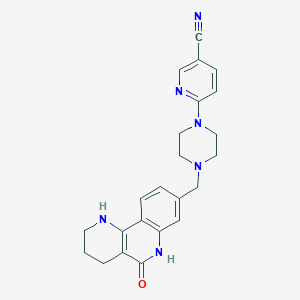
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
